molecular formula C19H20N2O5S B2974236 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351585-20-0

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide

Cat. No. B2974236
CAS RN: 1351585-20-0
M. Wt: 388.44
InChI Key: BZLAMSLMIFZHEQ-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholine carboxamides and is currently being studied for its ability to treat various diseases.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves its ability to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and functioning of immune cells. Inhibition of BTK by 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide leads to the suppression of immune cell activation and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the immune system and improve the function of immune cells.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for improved activity. It has also been shown to have potent activity against several diseases, making it a promising candidate for further research. However, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide. One area of interest is its potential use in cancer therapy. Preclinical studies have shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to determine its safety and efficacy in humans for these applications. Additionally, research is needed to further understand the mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide and to develop more potent and selective inhibitors of BTK.

Synthesis Methods

The synthesis of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves several steps, including the reaction of 4-benzylmorpholine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2,4-dichloro-5-methylpyrimidine to form the final product.

Scientific Research Applications

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have potent activity against several diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

4-benzyl-N-(4-methylsulfonylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-27(24,25)16-9-7-15(8-10-16)20-19(23)17-12-26-13-18(22)21(17)11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLAMSLMIFZHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide

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